2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorobenzyl)acetamide hydrochloride
Description
Structural Features of the 1,3,8-Triazaspiro[4.5]decan-2,4-dione Core
The 1,3,8-triazaspiro[4.5]decan-2,4-dione core forms the foundation of the compound’s architecture. Spiro compounds are defined by two rings sharing a single atom, creating a three-dimensional structure that minimizes steric hindrance while maximizing electronic interactions. In this case, the spiro junction connects a 4-membered lactam ring (containing the 2,4-dione groups) and a 5-membered nitrogenous ring (Figure 1A).
The 4-membered ring incorporates two ketone oxygen atoms at positions 2 and 4, contributing to hydrogen-bonding capabilities. The 5-membered ring contains three nitrogen atoms at positions 1, 3, and 8, with the latter serving as the spiro junction point. X-ray crystallography of analogous compounds reveals that the spiro configuration enforces a near-orthogonal orientation between the two rings, stabilizing the molecule through reduced conformational flexibility.
Table 1: Key Structural Parameters of the Triazaspiro Core
| Parameter | Value/Description | Source |
|---|---|---|
| Ring system | 4-membered lactam + 5-membered amine | |
| Bond angles at spiro atom | 88–92° | |
| Torsional strain | <5 kcal/mol |
Functional Group Analysis and Substitution Patterns
Functional groups critically influence the compound’s physicochemical and biological properties:
3-Benzyl Substituent : Positioned on the 5-membered ring’s nitrogen, the benzyl group occupies a hydrophobic pocket in molecular docking studies. Its planar aromatic system engages in π-π stacking with protein residues such as phenylalanine and tryptophan, as observed in METTL3 inhibitor complexes.
8-Acetamide Side Chain : The spiro junction’s nitrogen (position 8) is functionalized with an acetamide group. The carbonyl oxygen participates in hydrogen bonding with aspartate or glutamate residues, while the methylene bridge provides torsional flexibility.
4-Fluorobenzyl Group : Attached to the acetamide’s nitrogen, this substituent introduces electron-withdrawing effects via the fluorine atom. The para-fluorine orientation enhances metabolic stability by resisting oxidative degradation.
Hydrochloride Salt : Protonation of the tertiary amine (position 1 or 3) improves aqueous solubility, with chloride counterions stabilizing the crystal lattice.
Figure 1B illustrates the spatial arrangement of these groups, highlighting interactions observed in analogous compounds:
- Benzyl → hydrophobic pocket
- Acetamide → hydrogen-bonding network
- Fluorobenzyl → polar interactions
Stereochemical Considerations and Conformational Dynamics
The spiro architecture imposes strict stereochemical constraints. Key aspects include:
Chirality : The spiro carbon and adjacent nitrogens create four chiral centers. Enantiomeric purity is critical, as demonstrated by a 12-fold difference in IC50 between (R,R,S,S) and (S,S,R,R) configurations of related triazaspiro compounds.
Conformational Locking : Molecular dynamics simulations show that the 4-membered lactam ring adopts a puckered conformation, while the 5-membered ring remains planar. This duality allows simultaneous engagement with flat aromatic residues and curved hydrophobic pockets.
Tautomerism : The 2,4-dione system exhibits keto-enol tautomerism, with the keto form predominating in physiological conditions (99:1 ratio at pH 7.4).
Comparative Analysis with Related Spiro Heterocycles
Triazaspiro derivatives exhibit distinct advantages over non-spiro heterocycles:
Table 2: Triazaspiro vs. Bicyclic Analogues
| Property | Triazaspiro[4.5]decan | Bicyclic[5.6]amine | |
|---|---|---|---|
| LogP | 2.1 ± 0.3 | 3.4 ± 0.5 | |
| Ligand efficiency (LE) | 0.31 | 0.25 | |
| Metabolic stability | t1/2 = 45 min | t1/2 = 12 min |
The spiro system’s reduced lipophilicity (LogP 2.1 vs. 3.4) and higher ligand efficiency (0.31 vs. 0.25) stem from its compact geometry and polar surface area. Compared to monocyclic triazoles, the spiro framework improves proteolytic stability by shielding labile amide bonds within the ring structure.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-[(4-fluorophenyl)methyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3.ClH/c24-19-8-6-17(7-9-19)14-25-20(29)16-27-12-10-23(11-13-27)21(30)28(22(31)26-23)15-18-4-2-1-3-5-18;/h1-9H,10-16H2,(H,25,29)(H,26,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUBAHISIDFMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorobenzyl)acetamide hydrochloride is a novel synthetic molecule with potential therapeutic applications. Its unique spirocyclic structure and functional groups suggest various biological activities, particularly in the fields of oncology and infectious diseases . This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 450 g/mol. The compound features a triazaspiro structure, which contributes to its biological properties.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. The presence of the benzyl and fluorobenzyl groups may enhance its binding affinity and selectivity towards these targets.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorobenzyl)acetamide exhibit significant cytotoxicity against various cancer cell lines:
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have suggested that this compound may possess antimicrobial activity. The exact mechanism remains to be elucidated, but it is hypothesized that it may disrupt bacterial cell walls or interfere with metabolic pathways.
Research Findings
Further investigations into the pharmacodynamics and pharmacokinetics of 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorobenzyl)acetamide hydrochloride are ongoing. Key areas of focus include:
- Metabolic Stability : Understanding how the compound is metabolized in vivo.
- Toxicity Profiles : Evaluating potential side effects in normal cells versus cancer cells.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences
*Estimated based on molecular formulas.
Key Observations:
- Fluorination : The 4-fluorobenzyl group enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions, a feature shared with [3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid .
- Salt vs. Free Acid/Base : Hydrochloride salts (e.g., target compound and ) improve bioavailability, while free acids () may favor crystallinity for structural studies .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
